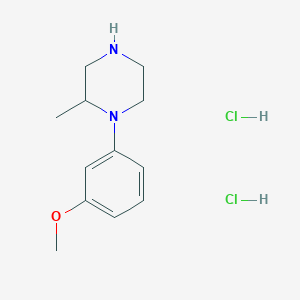

1-(3-Methoxyphenyl)-2-methylpiperazine dihydrochloride

Vue d'ensemble

Description

1-(3-Methoxyphenyl)-2-methylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2O and its molecular weight is 279.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(3-Methoxyphenyl)-2-methylpiperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of its interaction with specific receptors and pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and relevant research findings.

The primary biological activity of this compound is attributed to its role as an agonist for the lysophosphatidic acid receptor 2 (LPA2). This interaction initiates a cascade of intracellular signaling events that promote cell survival and inhibit apoptosis, particularly in cells exposed to ionizing radiation.

- Target Receptor : LPA2

- EC50 Value : 5 pM for the human ortholog of LPA2

- Main Action : Reduces apoptosis in cells exposed to radiation

This compound exhibits significant biochemical properties that influence its efficacy:

- Cellular Effects : The compound has been shown to significantly reduce apoptosis in various cell types, especially those expressing LPA2.

- Molecular Mechanism : Upon binding to LPA2, it activates downstream effectors such as phosphoinositide 3-kinase (PI3K) and Akt, which are crucial for promoting cell survival.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its administration via subcutaneous injection in murine models. Research indicates that the compound maintains stability under standard storage conditions and retains its radioprotective properties over time.

Dosage Effects

In animal studies, varying dosages have demonstrated different levels of efficacy:

| Dosage (mg/kg) | Administration Frequency | Observed Effects |

|---|---|---|

| 0.1 | Every 12 hours for 3 days | Reduced apoptosis in colonic epithelium |

| 0.3 | Every 12 hours for 3 days | Enhanced protection against radiation |

Case Studies and Research Findings

Several studies have highlighted the protective effects of this compound against radiation-induced damage:

- Colonic Epithelium Protection : The compound mitigates radiation-induced disruptions in the colonic epithelial barrier by reducing permeability and maintaining tight junction integrity. This is achieved through modulation of the Rho-kinase pathway.

- Intestinal Stem Cells : Research indicates that the compound protects Lgr5-positive intestinal stem cells from radiation injury, which is vital for long-term recovery following radiation exposure.

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects against various cancer cell lines, providing insights into its potential therapeutic applications.

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-2-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-10-9-13-6-7-14(10)11-4-3-5-12(8-11)15-2;;/h3-5,8,10,13H,6-7,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZIRKKSGFFMCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC(=CC=C2)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.